molecular formula C9H5BrF2O B6158803 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 1520074-69-4

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B6158803
CAS No.: 1520074-69-4
M. Wt: 247
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Description

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group. This compound is characterized by the presence of bromine and two fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-difluoro-2,3-dihydro-1H-inden-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted indenones with various functional groups.

    Reduction: Formation of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-chloro-2,2-difluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with chlorine instead of bromine, which can affect its chemical and biological properties.

    7-iodo-2,2-difluoro-2,3-dihydro-1H-inden-1-one: Contains iodine instead of bromine, potentially leading to different reactivity and applications.

Uniqueness

The presence of both bromine and fluorine atoms in 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one makes it unique compared to its analogs. Bromine provides a site for further functionalization through substitution reactions, while fluorine atoms can enhance the compound’s stability and lipophilicity. These properties make it a valuable compound for various research and industrial applications.

Properties

CAS No.

1520074-69-4

Molecular Formula

C9H5BrF2O

Molecular Weight

247

Purity

95

Origin of Product

United States

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